3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound featuring a chloro substituent at position 3, a methyl group at position 6, and an ethyl carboxamide group at position 2. Its synthesis and characterization likely employ crystallographic tools like the SHELX program suite, which is widely used for small-molecule structure determination .
Properties
IUPAC Name |
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-14-12(15)11-10(13)8-5-4-7(2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNWRAKBUQZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976745 | |
| Record name | 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6124-48-7 | |
| Record name | 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
N-ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide (CH3I).
Carboxamide Formation: The carboxamide group can be formed by reacting the benzothiophene derivative with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key variations include substituents at position 6 of the benzothiophene core and the carboxamide’s N-linked group. Below is a detailed analysis:
Table 1: Structural and Physical Comparison of 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide and Analogs
Key Observations
Substituent Effects on Molecular Weight and Density The trifluoromethylphenyl analog (369.79 g/mol) exhibits a 38% higher molecular weight than the ethyl derivative (266.77 g/mol), attributed to the bulky, electron-withdrawing CF₃ group. This substituent also increases density (1.457 g/cm³) and boiling point (401.2°C), suggesting stronger van der Waals interactions .
Amide Group Modifications Ethyl vs. Aryl Groups: The ethyl carboxamide in the target compound is less sterically hindered than phenyl or trifluoromethylphenyl analogs, which may improve synthetic accessibility or metabolic stability .
Position 6 Substituents Methyl (target compound) vs.
Biological Activity
3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClNOS, with a molecular weight of approximately 251.74 g/mol. The compound features a benzothiophene core, which is known for its pharmacological properties, making it a promising candidate for further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group at the 3-position and the carboxamide moiety contribute to its binding affinity and selectivity towards these targets. Studies suggest that the compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and gene expression regulation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reported an IC50 value of 0.75 µM against certain cancer cell lines, demonstrating its potency as an anticancer agent . The compound's structural modifications can enhance its bioactivity; for instance, derivatives with additional substituents have shown increased potency and selectivity.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural components suggest potential effectiveness against bacterial infections, similar to other sulfonamide derivatives known for their antibacterial properties. Further studies are needed to elucidate its specific mechanisms against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-N-Ethyl-6-Methyl-Benzothiophene | Benzothiophene core with chloro and ethyl groups | Anticancer activity (IC50 = 0.75 µM) |
| Derivative with Dimethyl Substituent | Increased lipophilicity | Enhanced potency (IC50 = 0.32 µM) |
| Benzothiazole Variant | Structural similarity to benzothiophene | Increased bioactivity (IC50 = 1.41 µM) |
These variations highlight the importance of specific functional groups in modulating biological activity.
Case Studies
- In Vitro Studies : A study focused on the inhibition of HDACs revealed that this compound effectively reduced histone deacetylation in cancer cells, leading to altered gene expression profiles associated with tumor growth inhibition.
- Selectivity Profiles : Another investigation into the selectivity of this compound against human cells indicated a significant selectivity index (SI) when compared to non-target mammalian cells, suggesting potential therapeutic applications with reduced toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
